
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, capped with phenyl groups at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a phenol derivative. The reaction is usually catalyzed by a strong base such as potassium hydroxide. The process can be summarized as follows:
Initiation: The phenol derivative is deprotonated by the base to form a phenoxide ion.
Propagation: The phenoxide ion reacts with ethylene oxide to form an intermediate, which can further react with additional ethylene oxide units.
Termination: The reaction is terminated by neutralizing the base and isolating the final product through purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Nitro or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study polyether chemistry and polymerization processes.
Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form inclusion complexes with various molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of targeted drug delivery.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can encapsulate small molecules, facilitating their transport and release in specific environments. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
Uniqueness
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane stands out due to its longer polyether chain, which provides unique properties such as higher molecular weight and increased ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced molecular encapsulation and transport capabilities.
Propriétés
Numéro CAS |
105891-55-2 |
|---|---|
Formule moléculaire |
C32H50O10 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C32H50O10/c1-3-7-31(8-4-1)29-41-27-25-39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-26-28-42-30-32-9-5-2-6-10-32/h1-10H,11-30H2 |
Clé InChI |
URGNUQPRIFVALO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


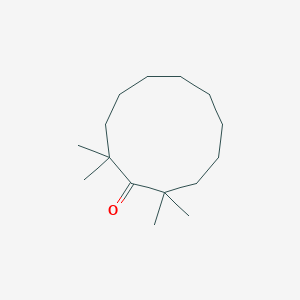
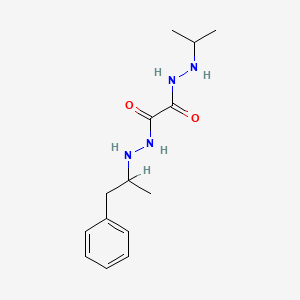
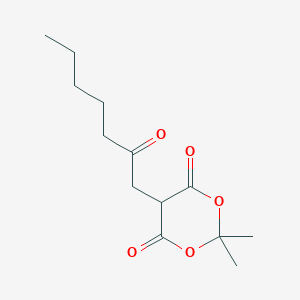
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)
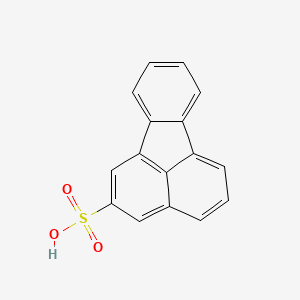
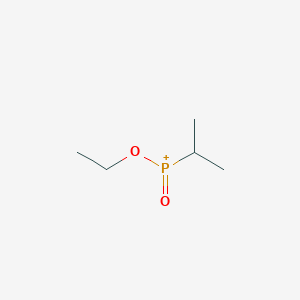
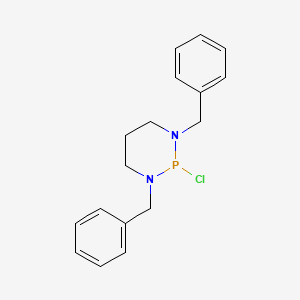
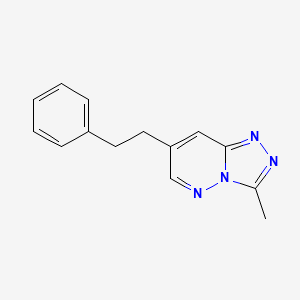

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
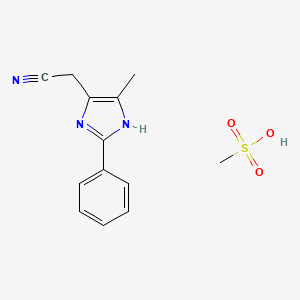

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
